4-tert-Butyl-2,6-dimethylaniline hydrochloride is an organic compound with the molecular formula C₁₂H₁₉N·HCl and a molecular weight of approximately 213.75 g/mol. It is a derivative of aniline, characterized by the presence of a tert-butyl group and two methyl groups on the aromatic ring. This compound appears as a white to off-white crystalline powder and is soluble in water due to the hydrochloride form, which enhances its stability and solubility compared to its base form .
The synthesis of 4-tert-Butyl-2,6-dimethylaniline hydrochloride typically involves:
Uniqueness: The presence of the tert-butyl group significantly enhances the compound's solubility and stability compared to others lacking this feature. Additionally, its specific application as a polymerization accelerator sets it apart from similar compounds that may not exhibit such properties .
Interaction studies involving 4-tert-Butyl-2,6-dimethylaniline hydrochloride have primarily focused on its biochemical properties. These studies reveal potential interactions with proteins involved in cellular signaling pathways, although comprehensive data on its interactions with specific biological targets remain scarce. Further investigations are necessary to map out these interactions and their implications for biological functions .
The synthesis of 4-tert-butyl-2,6-dimethylaniline hydrochloride requires the strategic introduction of a tertiary butyl group onto the aromatic aniline framework through direct alkylation approaches. The most effective methodology involves Friedel-Crafts alkylation reactions employing various tertiary butyl-containing reagents under carefully controlled conditions.
The primary route for tertiary butyl group introduction utilizes tert-butyl chloride in the presence of Lewis acid catalysts. Aluminum chloride serves as the most effective catalyst, generating the tertiary butyl carbocation through coordination with the alkyl halide [1]. The mechanism proceeds through initial formation of a carbocation intermediate when aluminum chloride coordinates with tert-butyl chloride, pulling off the chloride ion to form a reactive tertiary carbocation [1].
The tertiary butyl carbocation demonstrates exceptional stability due to hyperconjugation effects and inductive stabilization from surrounding methyl groups [2] [3]. This stability prevents rearrangement reactions that commonly plague primary and secondary alkyl halides in Friedel-Crafts conditions [1]. The carbocation subsequently attacks the electron-rich aniline ring at the para position relative to the amino group, which acts as a strong ortho/para-directing activating group [4].
Temperature optimization proves critical for achieving maximum yield and selectivity in tertiary butyl group introduction. The optimal temperature range typically spans 50°C to 150°C, with higher temperatures enhancing reaction rates but potentially compromising selectivity due to increased side reactions [6]. Pressure effects also influence reaction outcomes, with elevated pressures generally favoring desired product formation [6].
Catalyst concentration requires careful optimization, typically ranging from 0.1 to 10 mol% relative to the substrate [7]. Aluminum chloride loadings between 1.1 to 1.5 equivalents provide optimal results while minimizing catalyst-related side reactions [7]. The catalyst must be anhydrous to prevent hydrolysis and subsequent acid-catalyzed decomposition pathways.
Solvent selection significantly impacts both reaction rate and selectivity. Non-polar solvents such as dichloromethane, chloroform, and carbon disulfide prove most effective [7]. Dichloromethane offers advantages due to its low boiling point (40°C) facilitating easy removal and its optimal polarity for stabilizing carbocation intermediates [7].
The tertiary butyl carbocation exhibits remarkable stability compared to primary and secondary alternatives due to multiple factors. Hyperconjugation from the three adjacent methyl groups provides significant stabilization through orbital overlap between C-H bonds and the empty p-orbital of the carbocation center [8]. Additionally, inductive effects from the electron-donating methyl groups further stabilize the positive charge [8].
The formation of the tertiary butyl carbocation follows a unimolecular mechanism where the rate-determining step involves dissociation of the alkyl halide-Lewis acid complex [9]. This step proceeds slowly but irreversibly under typical reaction conditions, ensuring high conversion efficiency when sufficient reaction time is provided [9].
The conversion of 4-tert-butyl-2,6-dimethylaniline to its hydrochloride salt involves acid-base chemistry where the aniline acts as a Brønsted base accepting a proton from hydrochloric acid. This transformation is essential for isolating the compound in a stable, crystalline form suitable for characterization and storage.
The hydrochloride salt formation proceeds through a straightforward acid-base mechanism where the lone pair of electrons on the nitrogen atom attacks a proton from hydrochloric acid [10]. This nucleophilic attack results in formation of the anilinium ion with a positive charge localized on nitrogen, balanced by the chloride counterion [10].
The reaction follows the general equation: C₆H₅NH₂ + HCl → C₆H₅NH₃⁺Cl⁻ [10]. The equilibrium strongly favors salt formation due to the significant difference in pKa values between the conjugate acid of aniline (pKa ≈ 4.6) and hydrochloric acid (pKa ≈ -7) [10].
The thermodynamics of this process are highly favorable, with the reaction being essentially irreversible under normal conditions [11]. The ionic nature of the resulting salt provides significant lattice energy stabilization when the compound crystallizes, further driving the equilibrium toward product formation [11].
Temperature control during hydrochloride salt formation proves crucial for achieving high yields and purity. The reaction typically proceeds efficiently at room temperature, though gentle heating to 60-80°C can accelerate the process [12]. Excessive temperatures should be avoided to prevent thermal decomposition or sublimation of the product [12].
The stoichiometry requires careful attention, with a slight excess of hydrochloric acid (1.1-1.2 equivalents) ensuring complete conversion [13]. This excess compensates for any moisture in the system and guarantees that no unreacted amine remains, which would be difficult to remove during purification [13].
Concentration effects play a significant role in the salt formation process. Higher concentrations of reactants generally favor more rapid reaction rates and improved yields [13]. The use of concentrated hydrochloric acid (10-12 M) provides optimal results while minimizing the water content that must be removed during isolation [13].
The isolation of 4-tert-butyl-2,6-dimethylaniline hydrochloride requires careful control of crystallization conditions. The typical procedure involves slow addition of hydrochloric acid to the aniline substrate with continuous stirring to ensure homogeneous mixing [13]. The reaction mixture often displays a distinct color change as the salt forms, indicating successful protonation [13].
Water removal through controlled evaporation proves essential for obtaining crystalline material. The process typically involves gentle heating under reduced pressure to remove excess water while preventing product sublimation [13]. The temperature should not exceed 70-80°C during this evaporation process to maintain product integrity [12].
Vacuum drying provides the final step for complete water removal. Extended drying periods under reduced pressure at room temperature ensure the absence of residual moisture that could affect product stability and analytical results [13]. The final product typically appears as white crystalline material with a melting point near 198°C [12].
The purity of 4-tert-butyl-2,6-dimethylaniline hydrochloride can be assessed through multiple analytical techniques. Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and chlorine content [12]. Theoretical values for the hydrochloride salt indicate 71.85% aniline content and 27.38% chlorine [12].
Melting point determination offers a rapid purity assessment, with pure material exhibiting a sharp melting range near 198°C [12]. Broader melting ranges typically indicate the presence of impurities or incomplete conversion to the salt form [12].
Spectroscopic characterization through infrared spectroscopy reveals characteristic N-H stretching frequencies for the protonated amine around 3400-3200 cm⁻¹ [14]. Nuclear magnetic resonance spectroscopy provides structural confirmation through chemical shift patterns consistent with the protonated aniline framework [14].
The purification of 4-tert-butyl-2,6-dimethylaniline hydrochloride and related halogenated aniline derivatives requires specialized techniques addressing the unique properties of these compounds. The combination of aromatic amine functionality with halide substituents presents specific challenges requiring carefully selected purification approaches.
Recrystallization serves as the primary purification technique for 4-tert-butyl-2,6-dimethylaniline hydrochloride due to its crystalline nature and favorable solubility characteristics. The compound demonstrates optimal recrystallization behavior in polar protic solvents that can stabilize the ionic salt through hydrogen bonding interactions [15].
Ethanol provides an excellent recrystallization solvent, offering appropriate solubility at elevated temperatures while promoting crystal formation upon cooling [15]. The recrystallization process typically involves dissolving the crude salt in hot ethanol (60-70°C) followed by slow cooling to room temperature to encourage crystal growth [15].
Mixed solvent systems comprising ethanol and water in various ratios offer enhanced selectivity for removing organic impurities [15]. The water component increases the polarity of the solvent system, promoting dissolution of ionic impurities while the ethanol maintains solubility of the desired product at elevated temperatures [15].
The cooling rate during recrystallization significantly influences crystal quality and yield. Slow cooling rates (1-2°C per hour) promote formation of well-formed crystals with improved purity, while rapid cooling may trap impurities within the crystal lattice [15]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity.
When recrystallization proves insufficient, column chromatography provides an alternative purification strategy for aniline derivatives. Silica gel serves as the most commonly employed stationary phase, offering appropriate polarity for separating aniline-based compounds [16].
The mobile phase selection requires careful optimization to achieve effective separation. Binary mixtures of hexane and ethyl acetate provide excellent results, with ratios ranging from 49:1 to 19:1 depending on the specific derivative and impurity profile [16]. The high hexane content maintains appropriate polarity for aniline elution while the ethyl acetate component facilitates separation of more polar impurities [16].
Gradient elution techniques offer enhanced separation efficiency compared to isocratic conditions. Starting with low polarity solvents (hexane-rich) and gradually increasing ethyl acetate content allows sequential elution of impurities followed by the desired product [16]. This approach minimizes band broadening and improves resolution between closely eluting components [16].
For halogenated aniline derivatives, reverse-phase chromatography using C18-modified silica provides an alternative approach. Methanol-water gradient systems demonstrate effectiveness for separating compounds based on hydrophobic interactions [17]. The high sensitivity of this technique allows detection of trace impurities at sub-microgram levels [17].
Steam distillation offers a particularly effective purification method for aniline derivatives due to their favorable volatility characteristics. The process involves heating the impure material in the presence of water vapor, which carries the aniline across into the distillate [18]. This technique proves especially valuable for removing high-boiling organic impurities and metal catalyst residues [18].
The apparatus for steam distillation requires careful design to ensure efficient vapor transport and condensation. A steam-jacketed distillation flask equipped with a water-cooled condenser provides optimal performance [18]. The distillation should be conducted slowly to ensure complete vapor equilibration and maximize recovery [18].
Vacuum distillation provides an alternative approach for compounds sensitive to thermal decomposition. Reduced pressure operation allows distillation at lower temperatures, minimizing thermal stress on the product [19]. The technique proves particularly valuable for removing low-boiling impurities and residual solvents [19].
Sublimation offers unique advantages for purifying compounds that readily transition from solid to vapor phase. Many aniline derivatives exhibit favorable sublimation characteristics under reduced pressure [12]. The process provides excellent separation from non-volatile impurities and typically yields highly pure crystalline material [12].
The ionic nature of hydrochloride salts requires specialized purification approaches accounting for their enhanced water solubility and hygroscopic properties. Aqueous washing procedures can effectively remove inorganic impurities while maintaining the integrity of the salt form [20].
The pH of washing solutions requires careful control to prevent decomposition of the salt back to the free base form. Slightly acidic conditions (pH 4-6) maintain salt stability while facilitating removal of basic impurities [20]. Multiple washing cycles with small volumes prove more effective than single washes with large volumes [20].
Drying procedures for salt forms must address moisture sensitivity while preventing thermal decomposition. Vacuum drying at room temperature provides optimal results, with extended drying periods ensuring complete water removal [20]. Desiccant use during storage prevents moisture reabsorption and maintains product stability [20].
4-tert-Butyl-2,6-dimethylaniline hydrochloride exhibits characteristic molecular geometry typical of substituted aromatic amine salts [1] [2]. The compound adopts a molecular formula of C₁₂H₂₀ClN with a molecular weight of 213.75 g/mol [2]. While specific crystallographic data for the hydrochloride salt remains limited in the literature, structural analysis of the parent compound 4-tert-Butyl-2,6-dimethylaniline reveals critical geometric parameters [3] [4].
The benzene ring maintains planarity with typical aromatic carbon-carbon bond lengths of approximately 1.39 Å [5]. The carbon-nitrogen bond length in the aromatic amine system measures approximately 1.41 Å, indicating partial π-bonding character between the carbon atom of the benzene ring and the nitrogen atom [6]. This bond length represents an intermediate value between typical single C-N bonds (1.47 Å) and double C=N bonds (1.34 Å), reflecting the resonance delocalization of the amino group lone pair into the aromatic system [6].
The tert-butyl substituent at the 4-position adopts a tetrahedral geometry around the central carbon atom, with C-C bond lengths of approximately 1.54 Å [7]. The two methyl groups at the 2- and 6-positions are positioned ortho to the amino group, creating steric hindrance that influences the molecular conformation and reactivity [7] . The dihedral angle between the plane of the benzene ring and the plane defined by the amino group is typically near 0°, indicating minimal deviation from planarity [7].
In the hydrochloride salt form, the nitrogen atom undergoes protonation, resulting in a tetrahedral geometry around the nitrogen center [9]. The chloride anion forms ionic interactions with the protonated amino group, contributing to the overall crystal lattice stability [10] [11]. Hydrogen bonding interactions between the NH₃⁺ group and the chloride anion are expected to influence the packing arrangement in the solid state [9].
The ¹H NMR spectrum of 4-tert-Butyl-2,6-dimethylaniline hydrochloride exhibits distinctive resonance patterns that reflect the molecular structure and electronic environment [12] [13]. The aromatic proton resonances appear as a singlet at approximately 6.8-7.2 ppm, consistent with the symmetric substitution pattern on the benzene ring [14] [15]. The single aromatic proton signal reflects the equivalence of the two meta hydrogen atoms (positions 3 and 5) due to the symmetric 2,6-dimethyl substitution pattern [16].
The tert-butyl group generates a characteristic singlet at 1.27 ppm integrating for nine hydrogen atoms [4] [16]. This upfield chemical shift is typical of aliphatic methyl groups attached to quaternary carbon centers [17]. The chemical equivalence of all nine hydrogen atoms results from rapid rotation around the C-C bonds within the tert-butyl group [17].
The two methyl groups at positions 2 and 6 produce a singlet at approximately 2.2 ppm, integrating for six hydrogen atoms [16]. These methyl groups are magnetically equivalent due to the symmetry of the molecule and their identical chemical environments [18]. The downfield shift compared to simple aliphatic methyl groups reflects the electron-withdrawing effect of the aromatic ring [18].
In the hydrochloride salt form, the amino group protons undergo significant changes compared to the free base [9]. The NH₃⁺ protons appear as a broad envelope spanning 7.5-8.5 ppm, characteristic of protonated primary aromatic amines [19] [9]. This dramatic downfield shift results from the increased electronegativity of the protonated nitrogen and extensive hydrogen bonding with the chloride counterion [9]. The broadness of this signal reflects rapid exchange processes and quadrupolar relaxation effects [20].
¹³C NMR spectroscopy provides complementary structural information [21] [22]. The aromatic carbon atoms resonate in the typical range of 110-160 ppm [17]. The quaternary carbon of the tert-butyl group appears at approximately 34 ppm, while the methyl carbons of the tert-butyl group resonate at 31 ppm [17] [22]. The aromatic methyl carbons appear at approximately 18 ppm [17]. The carbon atom bearing the amino group (C-1) shows characteristic deshielding due to the electron-withdrawing effect of the protonated nitrogen in the salt form [23].
The mass spectrometric behavior of 4-tert-Butyl-2,6-dimethylaniline hydrochloride follows predictable fragmentation pathways characteristic of substituted aromatic amines [24] [25]. The molecular ion peak for the free base appears at m/z 177, corresponding to the loss of HCl from the salt during ionization [3] [4]. This molecular ion typically exhibits moderate intensity (20-25% relative intensity) due to the stability imparted by the aromatic system [24].
The base peak in the mass spectrum occurs at m/z 120, resulting from the loss of the tert-butyl group (C₄H₉, 57 mass units) from the molecular ion [26]. This fragmentation represents the most favorable pathway due to the formation of a resonance-stabilized benzylic cation [24]. The resulting ion corresponds to 2,6-dimethylaniline radical cation, which exhibits enhanced stability through delocalization of the positive charge across the aromatic system [24].
Secondary fragmentation produces an intense peak at m/z 121, corresponding to the dimethylaniline cation (C₈H₁₁N⁺) [24]. This fragment forms through the loss of the tert-butyl group followed by hydrogen rearrangement processes [25]. The high intensity of this peak (95-100% relative intensity) reflects the exceptional stability of the resulting aromatic amine cation [24].
Additional fragmentation pathways include the loss of methyl radicals from the aromatic ring, producing ions at m/z 162 (M-15) [24]. The tropylium ion at m/z 91 (C₇H₇⁺) appears as a characteristic fragment of aromatic compounds, though with relatively low intensity (5-15%) [25]. For the hydrochloride salt, loss of HCl (36 mass units) from the molecular ion region produces fragments consistent with the free base fragmentation pattern [11].
The nitrogen rule proves particularly useful in interpreting these spectra [27]. Compounds containing an odd number of nitrogen atoms exhibit odd molecular ion masses, as observed for this compound (m/z 177 for the free base) [27]. The presence of a single nitrogen atom can be confirmed by examining the molecular ion isotope pattern and comparing with theoretical distributions [27].
The infrared spectrum of 4-tert-Butyl-2,6-dimethylaniline hydrochloride exhibits characteristic absorption bands that distinguish it from the free base form [10] [9]. The most diagnostic feature is the broad, intense NH₃⁺ stretching envelope spanning 3200-2800 cm⁻¹ [9]. This broad absorption results from extensive hydrogen bonding between the protonated amino group and the chloride anion, as well as intermolecular hydrogen bonding in the crystal lattice [19] [9].
The NH₃⁺ stretching envelope displays multiple overlapping bands arising from the asymmetric and symmetric stretching vibrations of the three N-H bonds in the protonated amino group [9]. The broadness and intensity of this absorption make it the most characteristic feature for identifying primary amine hydrochloride salts [19] [9]. Overtone and combination bands appear in the 2800-2000 cm⁻¹ region, creating a complex absorption pattern typical of highly polar functional groups [9].
Aromatic C-H stretching vibrations appear as weak bands in the 3100-3000 cm⁻¹ region [28]. These absorptions are often obscured by the intense NH₃⁺ stretching envelope but may be visible as shoulders or weak peaks [28]. The tert-butyl group contributes strong aliphatic C-H stretching bands at 2980-2850 cm⁻¹, which may overlap with the lower frequency portion of the NH₃⁺ envelope [26] [29].
The NH₃⁺ bending vibrations produce characteristic absorptions in the 1625-1500 cm⁻¹ region [9] [30]. Primary amine salts typically exhibit two bands in this region corresponding to the asymmetric and symmetric bending modes of the NH₃⁺ group [9]. These bands are notably weaker than the stretching vibrations but provide important confirmation of the salt structure [30].
Aromatic ring vibrations appear as strong bands in the 1620-1450 cm⁻¹ region [31] [28]. The substitution pattern (1,2,6-trisubstituted benzene) produces a characteristic fingerprint in this region [32]. The C-N stretching vibration of the aromatic amine appears at 1300-1250 cm⁻¹, shifted compared to the free base due to the changed electronic environment upon protonation [33] [28].